N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxin ring, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Benzodioxin Introduction: The benzodioxin moiety can be introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a dihydroxybenzene derivative.
Benzylation: The final step involves the benzylation of the oxazole ring, which can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and specificity.
Medicine
In medicinal chemistry, N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,2-oxazole-3-carboxamide
- N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and structural features. The presence of the methoxy group on the phenyl ring, along with the benzodioxin and oxazole rings, provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to materials science.
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H22N2O5/c1-30-21-10-8-20(9-11-21)28(17-18-5-3-2-4-6-18)26(29)22-16-24(33-27-22)19-7-12-23-25(15-19)32-14-13-31-23/h2-12,15-16H,13-14,17H2,1H3 |
InChI Key |
BEENECHUMUCXLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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